5-chloro-N-[2-(furan-3-yl)-2-hydroxyethyl]thiophene-2-carboxamide
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Overview
Description
5-chloro-N-[2-(furan-3-yl)-2-hydroxyethyl]thiophene-2-carboxamide is an organic compound that features a thiophene ring substituted with a carboxamide group, a furan ring, and a chlorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-[2-(furan-3-yl)-2-hydroxyethyl]thiophene-2-carboxamide typically involves the following steps:
Formation of the thiophene ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the carboxamide group: This is usually done by reacting the thiophene derivative with an amine in the presence of a coupling agent such as carbodiimide.
Attachment of the furan ring: The furan ring can be introduced via a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-[2-(furan-3-yl)-2-hydroxyethyl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a catalyst are frequently used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes. Substitution reactions can result in the formation of various derivatives with different functional groups.
Scientific Research Applications
5-chloro-N-[2-(furan-3-yl)-2-hydroxyethyl]thiophene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.
Materials Science: It is studied for its potential use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Research: The compound is used as a probe to study various biological processes and pathways, including enzyme inhibition and receptor binding.
Industrial Applications: It is explored for its potential use as a catalyst or intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 5-chloro-N-[2-(furan-3-yl)-2-hydroxyethyl]thiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. In receptor-mediated pathways, the compound may act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-N-(2-(furan-3-yl)-2-hydroxypropyl)thiophene-2-carboxamide
- 5-chloro-N-(2-(furan-2-yl)-2-hydroxyethyl)thiophene-2-carboxamide
- 5-chloro-N-(2-(furan-3-yl)-2-hydroxyethyl)benzamide
Uniqueness
5-chloro-N-[2-(furan-3-yl)-2-hydroxyethyl]thiophene-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the furan and thiophene rings, along with the hydroxyethyl group, contributes to its versatility and potential for diverse applications. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable target for further research and development.
Properties
IUPAC Name |
5-chloro-N-[2-(furan-3-yl)-2-hydroxyethyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO3S/c12-10-2-1-9(17-10)11(15)13-5-8(14)7-3-4-16-6-7/h1-4,6,8,14H,5H2,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWERFTBTGJKUDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC=C1C(CNC(=O)C2=CC=C(S2)Cl)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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